6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
Description
The compound 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole belongs to the 1H-imidazo[1,2-b]pyrazole scaffold, a non-classical isostere of indole with enhanced solubility and tunable physicochemical properties . This scaffold is structurally distinct from indole due to its fused bicyclic system, which replaces the benzene ring of indole with a pyrazole moiety. The cyclopropyl and pyridinyl substituents at positions 6 and 7, respectively, likely contribute to its metabolic stability and binding affinity in pharmacological contexts. Functionalization of this scaffold is achieved via selective Br/Mg-exchange and regioselective magnesiation or zincation using TMP-bases, enabling the synthesis of tetra-functionalized derivatives .
Properties
IUPAC Name |
6-cyclopropyl-7-pyridin-4-yl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-10(1)12-11(9-3-5-14-6-4-9)13-15-7-8-17(13)16-12/h3-8,10,16H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCDNWRRYAUHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing imidazole, a core structure in the given compound, have been reported to show a broad range of biological activities.
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties.
Biochemical Analysis
Biochemical Properties
6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This inhibition is significant because CDK2 is involved in cell cycle regulation, and its inhibition can lead to the suppression of tumor cell growth. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by altering the expression of genes involved in cell survival and death . Furthermore, this compound affects cellular metabolism by inhibiting key enzymes, leading to a decrease in the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression . This binding interaction is crucial for its inhibitory activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its biological activity over time, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its biological effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize primarily in the nucleus, where it interacts with nuclear proteins and modulates gene expression . Additionally, the compound can be found in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments .
Biological Activity
6-Cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Cyclopropyl group : Enhances binding affinity.
- Pyridine moiety : Contributes to biological interactions.
- Imidazo[1,2-b]pyrazole core : Known for various biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have demonstrated that pyrazole derivatives, including this compound, possess significant antitumor properties. The mechanism often involves inhibition of key enzymes involved in cancer progression, such as:
- BRAF(V600E) : A mutation commonly associated with melanoma.
- EGFR : Targeted in various cancers.
In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines, enhancing their potential as anticancer agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The inhibition of COX-2 has been linked to reduced production of pro-inflammatory mediators .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of pyrazole derivatives against various bacterial strains. For instance, studies have shown that certain derivatives exhibit activity against E. coli and Staphylococcus aureus, suggesting a broad spectrum of antimicrobial effects .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes like COX and BRAF, preventing substrate access and inhibiting their activity.
- Signal Transduction Modulation : By affecting pathways involved in cell proliferation and inflammation, the compound can alter cellular responses significantly.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups critical for biological activity. Key synthetic routes include:
- Cyclization Reactions : Forming the imidazo[1,2-b]pyrazole core.
- Functionalization : Introducing cyclopropyl and pyridine groups to enhance bioactivity.
The structure-activity relationship (SAR) studies indicate that modifications to the imidazo[1,2-b]pyrazole scaffold can significantly influence biological outcomes. For example, varying substituents on the pyridine ring can enhance selectivity and potency against specific targets .
Case Studies
Several case studies illustrate the efficacy of this compound:
Scientific Research Applications
Neurological Disorders
Research indicates that inhibiting AAK1 can alleviate symptoms associated with neurological disorders such as:
- Alzheimer's Disease : AAK1 inhibitors may help improve cognitive function by enhancing synaptic activity.
- Parkinson's Disease : The modulation of receptor endocytosis can potentially mitigate motor symptoms.
Psychiatric Disorders
The compound shows promise in treating conditions like:
- Bipolar Disorder : By regulating neurotransmitter receptor levels, it may stabilize mood fluctuations.
- Schizophrenia : AAK1 inhibition could address cognitive impairments associated with this disorder.
Pain Management
Studies have demonstrated that AAK1 inhibitors can reduce pain responses in models of acute and chronic pain, suggesting applications in pain management therapies.
Case Study 1: AAK1 Inhibition and Pain Response
A study involving AAK1 knockout mice showed that the absence of AAK1 led to significantly reduced pain responses compared to wild-type controls. This suggests that targeting AAK1 with compounds like 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole could be an effective strategy for pain relief .
Case Study 2: Cognitive Enhancement in Alzheimer's Models
In a preclinical model of Alzheimer's disease, administration of AAK1 inhibitors improved cognitive performance on memory tasks. This supports the hypothesis that modulating endocytic pathways can enhance synaptic plasticity and cognitive function .
Data Table: Summary of Applications
Comparison with Similar Compounds
Indole-Based Compounds (e.g., Pruvanserin)
The 1H-imidazo[1,2-b]pyrazole scaffold was directly compared to indole in the synthesis of a pruvanserin isostere (compound 4 in ). Key differences include:
- Solubility : The imidazo-pyrazole analogue exhibited a 3.5-fold increase in aqueous solubility (0.22 mg/mL vs. 0.063 mg/mL for indole-based pruvanserin) due to reduced lipophilicity (log D: 2.1 vs. 3.4) .
- Synthetic Flexibility : The scaffold allows regioselective functionalization at positions 2, 3, 6, and 7, enabling tailored modifications for drug development .
Pyrazolopyrimidines and Triazolopyrimidines
Compounds such as pyrazolo[3,4-d]pyrimidines () share structural motifs with the imidazo-pyrazole scaffold but differ in ring fusion and electronic properties. For example:
- Electron-Withdrawing Groups : Pyridinyl and cyclopropyl substituents in the imidazo-pyrazole scaffold enhance solubility and metabolic stability compared to the p-tolyl groups commonly found in pyrazolopyrimidines .
Physicochemical and Pharmacological Properties
Table 1 summarizes key comparisons between 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole and related compounds:
Key Advantages of the Imidazo-Pyrazole Scaffold
- Enhanced Solubility : The scaffold’s reduced log D compared to indole and pyrazolopyrimidines makes it preferable for oral bioavailability .
- Regioselective Modification : Functionalization at multiple positions enables optimization for target engagement without compromising solubility .
- Metabolic Resistance : Cyclopropyl groups mitigate rapid hepatic clearance, a common issue with aryl-substituted heterocycles .
Preparation Methods
Cyclocondensation to Form Imidazo[1,2-b]pyrazole Core
A common route starts with hydrazine or hydrazine derivatives reacting with α,β-unsaturated carbonyl compounds or related precursors to form the pyrazole ring. Subsequent cyclization with an aldehyde or equivalent electrophile leads to the imidazo ring fusion.
- Reagents and conditions often include hydrazine hydrate, aldehydes or ketones, and acid or base catalysis under reflux in ethanol or similar solvents.
- For example, cyclocondensation of hydrazine with a 4-pyridinecarboxaldehyde derivative can yield the imidazo[1,2-b]pyrazole core bearing a pyridin-4-yl substituent at the 7-position.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at the 6-position can be introduced by:
- Using cyclopropyl-substituted starting materials in the initial condensation.
- Post-cyclization functionalization such as nucleophilic substitution or metal-catalyzed coupling reactions to install the cyclopropyl group.
One reported method involves the use of cyclopropylmethanol or cyclopropylamine derivatives under basic conditions (e.g., NaH in THF) to substitute halogenated intermediates at the 6-position.
Cross-Coupling for Pyridin-4-yl Substitution
The attachment of the pyridin-4-yl group at the 7-position is often achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions:
- Starting from a halogenated imidazo[1,2-b]pyrazole intermediate (e.g., 7-chloro or 7-bromo derivative).
- Coupling with 4-pyridinylboronic acid or boronate esters under Pd(0) catalysis.
- Typical conditions: Pd(PPh3)4 catalyst, base such as K2CO3 or Na2CO3, in solvents like dioxane/water mixtures, heated under reflux or microwave irradiation.
Representative Synthetic Scheme
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine hydrate, α,β-unsaturated carbonyl, acid catalyst, reflux ethanol | Formation of pyrazole intermediate |
| 2 | Cyclization | Aldehyde (e.g., 4-pyridinecarboxaldehyde), acid/base catalysis | Formation of imidazo[1,2-b]pyrazole core with pyridin-4-yl at 7-position |
| 3 | Halogenation (if needed) | NBS or other halogenating agents | Halogenated intermediate at 6 or 7 position |
| 4 | Cyclopropyl substitution | Cyclopropylmethanol or cyclopropylamine, NaH, THF, 0°C to room temp | Introduction of cyclopropyl group at 6-position |
| 5 | Suzuki-Miyaura coupling | Pd(PPh3)4, 4-pyridinylboronic acid, base, dioxane/water, reflux | Final product: this compound |
Analytical Confirmation
The synthesized compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and substitution pattern.
- Mass Spectrometry (MS) for molecular weight confirmation.
- Elemental analysis and purity assessment by chromatographic methods.
Research Findings on Preparation Optimization
Recent studies emphasize:
- The importance of the position and nature of substituents on the imidazo[1,2-b]pyrazole scaffold for biological activity, which guides the synthetic design.
- Use of fluorine substitution to enhance cell membrane permeability and biological potency, achieved by modifying the pyridinyl or phenyl rings during synthesis.
- The flexibility of the synthetic route allows for the introduction of various amide groups and other functional moieties to optimize biological properties.
Summary Table of Key Compounds and Activities (Selected from Research)
| Compound ID | Substituents | Synthetic Highlights | Biological Activity Notes |
|---|---|---|---|
| 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole | Cyclopropyl at C6 | Cyclocondensation + substitution | Cytotoxicity against cancer cell lines; scaffold for further functionalization |
| This compound | Cyclopropyl at C6, pyridin-4-yl at C7 | Suzuki coupling for pyridinyl introduction | Enhanced biological activity; potential multi-target inhibitor |
Q & A
Q. What synthetic strategies are most effective for constructing the imidazo[1,2-b]pyrazole core in derivatives like 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole?
The imidazo[1,2-b]pyrazole scaffold can be synthesized via cyclization reactions. For example, cyclocondensation of aminopyrazoles with α,β-unsaturated carbonyl compounds under mild acidic conditions (e.g., DMF at 80°C) is a common approach . Alternatively, microwave-assisted cyclization using precursors like 2-aminopyridines and ketones has been reported to improve yields and reduce reaction times . Key challenges include regioselectivity control and minimizing side reactions from competing pathways.
Q. How can the regioselectivity of substituent introduction (e.g., cyclopropyl and pyridinyl groups) be optimized during synthesis?
Regioselective functionalization often relies on steric and electronic directing effects. For example, the cyclopropyl group at position 6 can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions using pre-functionalized intermediates . The pyridin-4-yl group at position 7 may require protection-deprotection strategies to avoid undesired side reactions. Orthogonal protection of reactive sites (e.g., using tert-butoxycarbonyl groups) ensures precise substitution .
Q. What spectroscopic and crystallographic methods are critical for structural confirmation?
Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming substituent positions and ring connectivity. X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in studies of related imidazo[1,2-b]pyrazole derivatives . High-resolution mass spectrometry (HRMS) further validates molecular formulae.
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropyl and pyridinyl groups influence the compound’s biological activity?
Structure-activity relationship (SAR) studies suggest that the cyclopropyl group enhances metabolic stability by reducing oxidative metabolism, while the pyridinyl moiety improves solubility and target binding via π-π interactions. Computational modeling (e.g., density functional theory) can predict electronic effects, whereas in vitro assays (e.g., enzyme inhibition) validate these hypotheses . Contradictions in activity data may arise from differences in assay conditions (e.g., pH, solvent polarity) .
Q. What experimental designs are recommended to resolve discrepancies in reported biological activities (e.g., antiviral vs. antibacterial effects)?
Systematic optimization of assay protocols is critical. For example:
- Use standardized cell lines and controls to minimize variability.
- Employ orthogonal assays (e.g., fluorescence-based and radiometric enzyme assays) to confirm target engagement.
- Control for off-target effects using knockout models or competitive inhibitors . Contradictions may also stem from impurities in synthesized batches; rigorous HPLC purity checks (>95%) are advised .
Q. What strategies can mitigate low yields during scale-up of multi-step syntheses?
Process optimization should focus on:
- Solvent selection: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but may complicate purification. Switching to ethanol/water mixtures can enhance scalability .
- Catalyst screening: Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency for pyridinyl group introduction .
- Continuous-flow chemistry: Reduces reaction times and improves heat transfer for exothermic steps .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Molecular dynamics simulations predict solubility, permeability, and metabolic stability. For example:
- LogP calculations guide modifications to balance lipophilicity and aqueous solubility.
- Cytochrome P450 docking studies identify metabolic hotspots (e.g., vulnerable positions on the cyclopropyl ring) . Machine learning models trained on imidazo[1,2-b]pyrazole datasets can prioritize derivatives for synthesis .
Methodological Notes
- Data Contradictions : Discrepancies in biological activity may arise from assay-specific conditions (e.g., serum protein interference). Always cross-validate results using multiple techniques .
- Synthetic Pitfalls : Impurities from incomplete cyclization can skew SAR conclusions. Use tandem LC-MS/NMR for batch characterization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
